molecular formula C8H10FNO B1314893 Benzenemethanamine, 4-fluoro-N-methoxy- CAS No. 543730-31-0

Benzenemethanamine, 4-fluoro-N-methoxy-

Cat. No.: B1314893
CAS No.: 543730-31-0
M. Wt: 155.17 g/mol
InChI Key: RALQFAVJNYWIGJ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of benzenemethanamine, 4-fluoro-N-methoxy- follows International Union of Pure and Applied Chemistry conventions, with the primary IUPAC designation being 1-(4-fluorophenyl)-N-methoxymethanamine. The Chemical Abstracts Service registry number 543730-31-0 provides definitive identification for this compound within chemical databases and literature. Alternative nomenclature systems recognize this molecule through several synonymous designations, including N-(4-fluorobenzyl)-O-methylhydroxylamine and benzenemethanamine, 4-fluoro-N-methoxy-, reflecting different approaches to structural description.

The InChI key RALQFAVJNYWIGJ-UHFFFAOYSA-N serves as a unique digital identifier that enables precise structural representation across computational chemistry platforms. The simplified molecular-input line-entry system representation Fc1ccc(CNOC)cc1 provides a compact notation that captures the essential connectivity pattern of the fluorine-substituted benzene ring linked to the N-methoxymethanamine functionality. These multiple identification systems ensure unambiguous reference to this specific chemical entity across diverse scientific applications and databases.

The structural designation emphasizes the para-position of fluorine substitution on the benzene ring relative to the methanamine linkage, while the N-methoxy functionality represents a hydroxylamine derivative where the hydroxyl hydrogen has been replaced by a methyl group. This nomenclature pattern facilitates systematic understanding of the compound's structural relationships within the broader benzylamine chemical family and enables prediction of related derivative structures through systematic substitution patterns.

Molecular Geometry and Conformational Analysis

The molecular geometry of benzenemethanamine, 4-fluoro-N-methoxy- exhibits characteristic features of substituted benzylamine derivatives, with the aromatic ring maintaining planarity while the aliphatic side chain introduces conformational flexibility. The para-fluorine substituent on the benzene ring contributes minimal steric hindrance due to its small van der Waals radius, allowing the aromatic system to maintain ideal geometry without significant distortion. The N-methoxy substitution introduces additional rotational degrees of freedom around the N-O bond, creating multiple possible conformational states that influence the compound's chemical behavior and reactivity patterns.

Computational analysis suggests that the compound adopts preferential conformations that minimize steric interactions between the methoxy group and the aromatic ring system. The calculated density of 1.096 grams per cubic centimeter reflects the compact molecular packing achievable through favorable intermolecular interactions. The predicted boiling point of 205.013 degrees Celsius at 760 millimeters of mercury indicates moderate volatility consistent with the molecular weight and polar character introduced by the N-methoxy functionality.

The refractive index of 1.493 provides insight into the electronic polarizability of the molecular system, reflecting the combined influence of the aromatic ring system and the polar N-methoxy substituent. Conformational flexibility around the benzylic carbon-nitrogen bond allows for rotational isomerism that may influence binding interactions and chemical reactivity. The flash point of 77.789 degrees Celsius suggests moderate thermal stability under standard laboratory conditions.

Electronic Structure and Substituent Effects

The electronic structure of benzenemethanamine, 4-fluoro-N-methoxy- reflects the complex interplay between electron-withdrawing and electron-donating substituent effects that significantly modulate the compound's chemical properties. The para-fluorine substituent exerts a strong electron-withdrawing inductive effect with a Hammett sigma constant (σp) of +0.06, which partially counterbalances the electron-donating resonance contribution of the fluorine lone pairs. This dual electronic character of fluorine creates unique reactivity patterns that distinguish fluorinated benzylamines from their non-halogenated analogs.

The N-methoxy substitution introduces additional electronic complexity through the electron-donating character of the methoxy oxygen, which can participate in resonance interactions with the nitrogen lone pair. Studies of related benzylamine derivatives demonstrate that methoxy substitution typically exhibits sigma constants ranging from -0.27 (para-position) to +0.12 (meta-position), indicating moderate electron-donating character. The combination of these substituent effects creates a molecule with balanced electronic properties that influence both nucleophilicity and electrophilicity patterns.

Comparison with related compounds reveals systematic trends in electronic properties based on substitution patterns. For instance, 4-fluorobenzylamine derivatives show enhanced electrophilic character compared to unsubstituted benzylamines, while the additional N-methoxy substitution modulates these effects through its electron-donating properties. The LogP value considerations for related methoxybenzylamine compounds suggest moderate lipophilicity that influences membrane permeability and molecular recognition properties.

Compound Sigma Para Electronic Effect Molecular Weight
Hydrogen 0.00 Reference -
Fluorine +0.06 Electron-withdrawing -
Methoxy -0.27 Electron-donating -
Combined Effect Variable Balanced 155.17

Comparative Analysis with Related Benzylamine Derivatives

Comparative analysis of benzenemethanamine, 4-fluoro-N-methoxy- with structurally related benzylamine derivatives reveals systematic relationships between substitution patterns and molecular properties. 4-Methoxybenzylamine, with molecular formula C8H11NO and molecular weight 137.18, serves as a direct structural analog lacking the fluorine substitution. This comparison highlights the electronic and steric contributions of the para-fluorine atom, which increases molecular weight by approximately 18 atomic mass units while significantly altering electronic properties.

The relationship between benzenemethanamine, 4-fluoro-N-methoxy- and 4-fluorobenzylamine (molecular weight 125.14) demonstrates the influence of N-methoxy substitution on molecular properties. The addition of the methoxy group increases molecular weight by 30 atomic mass units and introduces additional hydrogen bonding capabilities through the oxygen lone pairs. Studies of 4-fluorobenzylamine indicate enhanced reactivity in nucleophilic substitution reactions compared to unsubstituted benzylamine, suggesting that the target compound may exhibit intermediate reactivity characteristics.

Examination of positional isomers provides additional insight into structure-property relationships. 4-Fluoro-2-methoxybenzylamine (molecular weight 155.17) represents a constitutional isomer where both substituents occupy adjacent positions on the benzene ring. This compound serves as pharmaceutical intermediate and capsaicin metabolite, demonstrating the biological relevance of fluoromethoxy-substituted benzylamines. The identical molecular weight but different substitution pattern enables direct comparison of electronic and steric effects arising from substituent positioning.

Compound Molecular Formula Molecular Weight CAS Number Key Features
Benzenemethanamine, 4-fluoro-N-methoxy- C8H10FNO 155.17 543730-31-0 N-methoxy substitution
4-Methoxybenzylamine C8H11NO 137.18 2393-23-9 Primary amine
4-Fluorobenzylamine C7H8FN 125.14 140-75-0 Para-fluorine only
4-Fluoro-2-methoxybenzylamine C8H10FNO 155.17 870563-60-3 Positional isomer

The synthetic utility of these related compounds in pharmaceutical applications demonstrates the importance of precise substitution patterns in determining biological activity and chemical reactivity. Research on monoamine oxidase inhibition reveals that electron-withdrawing substituents such as fluorine enhance inhibitory potency, while electron-donating groups like methoxy provide different activity profiles. This structure-activity relationship data supports the significance of the balanced electronic character present in benzenemethanamine, 4-fluoro-N-methoxy-.

Spectroscopic analysis of related benzylamine derivatives reveals characteristic patterns that enable structural identification and purity assessment. The infrared spectroscopic features associated with primary amines differ significantly from those of N-substituted derivatives, providing diagnostic tools for compound characterization. Nuclear magnetic resonance spectroscopy patterns for methoxy-substituted compounds typically show characteristic singlet peaks around 3.7-3.8 parts per million for the methoxy protons, while fluorine substitution introduces distinctive coupling patterns in both proton and carbon-13 spectra.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-methoxymethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c1-11-10-6-7-2-4-8(9)5-3-7/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RALQFAVJNYWIGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONCC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70478550
Record name BENZENEMETHANAMINE, 4-FLUORO-N-METHOXY-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70478550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

543730-31-0
Record name BENZENEMETHANAMINE, 4-FLUORO-N-METHOXY-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70478550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Procedure

This method involves the coupling of benzylamines with methoxyamines under catalytic conditions. A typical reaction setup includes:

For example, benzylamine derivatives (e.g., 4-fluorobenzylamine) are reacted with methoxyamine in the presence of a catalyst (0.75 mol%) and ligand (10 mol%). The reaction progress is monitored using $$^{1}$$H NMR spectroscopy, and the product is isolated by column chromatography on silica gel.

Reaction Profile

  • The secondary amine product forms steadily, with minor side products disappearing over time.
  • Deuterium-labeling studies confirm the reaction mechanism involves intermediate formation prior to C–N bond cleavage.

Advantages

  • Chemoselectivity ensures minimal side reactions.
  • Broad substrate scope, allowing functional group tolerance such as fluorine substituents.

Reductive Amination

Procedure

Reductive amination is another effective route to synthesize secondary amines like Benzenemethanamine, 4-fluoro-N-methoxy-. This method involves:

  • Reacting a primary amine (e.g., 4-fluorobenzylamine) with formaldehyde or methoxy-containing aldehydes.
  • Using a reducing agent such as sodium cyanoborohydride or hydrogen gas with a metal catalyst.

The reaction typically occurs in polar solvents like methanol or ethanol under mild conditions. The product is purified by recrystallization or chromatography.

Advantages

  • Simplicity and operational ease.
  • High yields with minimal purification steps.

N-Alkylation of Hydroxylamines

Procedure

This method involves alkylating hydroxylamines (e.g., O-methylhydroxylamine) with benzyl halides or benzyl alcohol derivatives. Key steps include:

  • Combining O-methylhydroxylamine and 4-fluorobenzyl bromide in a polar solvent like acetonitrile.
  • Adding a base (e.g., potassium carbonate) to facilitate nucleophilic substitution.
  • Heating the mixture at reflux temperatures for several hours.

The reaction yields Benzenemethanamine, 4-fluoro-N-methoxy-, which can be purified by distillation or chromatography.

Advantages

  • Straightforward synthesis route.
  • Avoids the need for complex catalysts.

Data Table: Comparative Analysis of Methods

Method Catalyst/System Reaction Conditions Yield Advantages
Catalytic Coupling Metal catalyst + ligand 130°C, oil bath High Chemoselective, broad substrate scope
Reductive Amination Reducing agent Room temperature to reflux Moderate Simple setup, high functional group tolerance
N-Alkylation of Hydroxylamines Base + benzyl halides Reflux temperatures Moderate Operational simplicity

Chemical Reactions Analysis

Types of Reactions: Benzenemethanamine, 4-fluoro-N-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Development

Lead Compound for Neurological Disorders
Benzenemethanamine, 4-fluoro-N-methoxy- has been identified as a promising lead compound in the development of medications targeting neurological disorders. Its unique structural features, including the fluorine atom and methoxy group, enhance its pharmacological properties, making it suitable for further investigation in drug formulation.

Anti-inflammatory Properties
Research indicates that this compound may exhibit anti-inflammatory effects, contributing to its potential use in treating conditions characterized by inflammation. Preliminary studies have shown favorable interactions with biological targets involved in inflammatory pathways.

Application Area Details
Neurological DisordersPotential lead compound for drug development
Anti-inflammatory TreatmentsExhibits properties that may reduce inflammation

Chemical Synthesis

Reactivity and Synthetic Routes
The compound's reactivity is characterized by nucleophilic substitutions and electrophilic aromatic substitutions. The presence of the fluorine atom enhances electrophilicity, which can be leveraged in synthetic chemistry to create various derivatives.

Synthesis of Secondary Amines
Benzenemethanamine derivatives are utilized in the synthesis of symmetric and unsymmetric secondary amines. The catalytic coupling methods employed allow for efficient transformations without the need for highly reactive reagents, showcasing the compound's versatility in synthetic applications .

Synthesis Method Description
Nucleophilic SubstitutionFormation of secondary amines through nucleophilic attack
Electrophilic Aromatic SubstitutionUtilization of electrophilic properties for diverse chemical reactions

Biological Research

Interaction Studies with Biological Systems
Understanding how benzenemethanamine, 4-fluoro-N-methoxy- interacts with biological systems is crucial for its application in medicinal chemistry. Interaction studies typically involve assessing binding affinities to specific receptors or enzymes relevant to neurological and inflammatory diseases.

Case Studies and Research Findings
Several studies have documented the effects of benzenemethanamine derivatives on cell lines and animal models. For instance, one study reported that specific derivatives exhibited neuroprotective effects in models of neurodegeneration, highlighting their potential therapeutic applications.

Study Focus Findings
NeuroprotectionCertain derivatives showed protective effects against neurodegeneration
Inflammation ReductionCompounds demonstrated potential to modulate inflammatory responses

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Benzenemethanamine, 4-fluoro-N-methoxy- with structurally related compounds, focusing on substituents, physicochemical properties, and synthesis

Compound Name Molecular Formula Substituents logP Synthesis Yield Key Applications/Findings References
Benzenemethanamine, 4-fluoro-N-methoxy- C₈H₁₀FNO 4-F on benzene; N-OCH₃ Not reported Not reported Detected in environmental metabolomics
Benzeneethanamine, 4-methoxy-N-[(pentafluorophenyl)methylene]-3-[(trimethylsilyl)oxy]- C₂₀H₁₈F₅NO₂Si 4-OCH₃; 3-OSi(CH₃)₃; N-pentafluorophenyl 5.266 Not reported High lipophilicity (calculated logP)
Benzenemethanamine, 4-methoxy-N-(phenylmethylene)-, (E)- C₁₅H₁₅NO 4-OCH₃; N=CHPh (Schiff base) Not reported 94–100% High-yield synthesis via condensation
Benzeneethanamine, 4-fluoro-N-[(4-nitrophenyl)methyl]- C₁₅H₁₅FN₂O₂ 4-F on benzene; N-(4-nitrobenzyl) Not reported Not reported Structural analog with nitro group
Benzenemethanamine, N-[(4-bromophenyl)methylene]-α-phenyl- C₂₀H₁₇BrN 4-Br; N=CH(Ph); α-Ph Not reported Not reported Intermediate in asymmetric aziridination

Key Observations:

Structural Variations :

  • Halogenation : Fluorine (4-F) in the target compound contrasts with bromine in Schiff base derivatives (e.g., ). Halogens influence electronic properties and binding interactions.
  • N-Substituents : The N-methoxy group distinguishes the target compound from Schiff bases (e.g., ) or nitrobenzyl derivatives (e.g., ), which may alter solubility and reactivity.

Physicochemical Properties :

  • The target compound’s logP is unreported, but analogs with bulky substituents (e.g., trimethylsilyl or pentafluorophenyl groups) exhibit higher lipophilicity (logP = 5.266 in ).
  • Methoxy groups generally enhance solubility in polar solvents compared to halogenated or aromatic substituents.

N-Alkylation or silylation (e.g., trimethylsilyl in ) could be viable strategies for introducing the methoxy group.

Biological/Environmental Relevance :

  • Benzenemethanamine derivatives are detected in environmental water samples via GC-MS, indicating persistence or bioactivity .

Biological Activity

Benzenemethanamine, 4-fluoro-N-methoxy- (commonly referred to as 4-fluoro-N-methoxy-benzenemethanamine) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-fluoro-N-methoxy-benzenemethanamine is C9H12FNC_{9}H_{12}FN with a molecular weight of approximately 155.20 g/mol. The presence of the fluorine atom enhances electrophilicity, which may increase its reactivity towards nucleophiles. The methoxy group also plays a significant role in modulating the electronic properties of the molecule, affecting its interactions within biological systems .

The biological activity of 4-fluoro-N-methoxy-benzenemethanamine can be attributed to several mechanisms:

  • Receptor Interaction : The compound may interact with various neurotransmitter receptors, particularly those involved in mood regulation and cognition.
  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes, influencing metabolic pathways related to neurotransmitter synthesis.
  • Electrophilic Reactivity : The electrophilic nature due to fluorine substitution can facilitate reactions with nucleophilic sites on biomolecules, potentially leading to altered physiological responses.

Pharmacological Effects

  • Antidepressant Activity : Research indicates that compounds similar to 4-fluoro-N-methoxy-benzenemethanamine exhibit antidepressant-like effects in animal models. These effects are often mediated through modulation of serotonin and norepinephrine levels.
  • Neuroprotective Effects : Some studies suggest that the compound may provide neuroprotection against oxidative stress, potentially beneficial in neurodegenerative diseases .

Toxicology

The compound has been evaluated for safety and toxicity:

  • Skin Irritation : It has been classified as a skin irritant (H315) and may cause allergic reactions (H317) upon contact .
  • Environmental Impact : Toxicological studies indicate that it may pose risks to aquatic ecosystems if released into the environment .

Case Studies

  • Study on Antidepressant Properties : A study investigated the effects of similar compounds on depression-like behaviors in rodents. The results demonstrated significant reductions in depressive symptoms, suggesting a potential therapeutic role for 4-fluoro-N-methoxy-benzenemethanamine in treating mood disorders .
  • Neuroprotective Mechanism Exploration : Another study focused on the neuroprotective effects of substituted benzenemethanamines. It was found that these compounds could reduce neuronal cell death under oxidative stress conditions, indicating potential applications in treating neurodegenerative diseases .

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds highlights the unique properties of 4-fluoro-N-methoxy-benzenemethanamine:

Compound NameCAS NumberKey Features
Benzenemethanamine, 5-fluoro-N-methyl-134987-47-6Different fluorine position; potential variations in activity
Benzenemethanamine, 4-chloro-N-methyl-Not specifiedChlorine substitution may alter reactivity and biological properties
Benzenemethanamine, 4-bromo-N-methyl-Not specifiedBromine substitution introduces different electronic properties

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzenemethanamine, 4-fluoro-N-methoxy-, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. Key reagents include fluorinating agents (e.g., Selectfluor®) and methoxyamine derivatives. Optimization involves controlling temperature (e.g., 0–60°C), solvent selection (polar aprotic solvents like DMF or acetonitrile), and catalyst use (e.g., palladium for cross-coupling). Reaction progress should be monitored via TLC or HPLC. For hazardous steps, follow protocols from Prudent Practices in the Laboratory for safety .

Q. How is structural characterization performed for Benzenemethanamine derivatives?

  • Methodological Answer : Use a combination of NMR (¹H/¹³C) for functional group analysis, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and FT-IR for identifying amine and methoxy stretches. X-ray crystallography may resolve stereochemistry. Reference databases like NIST Chemistry WebBook provide spectral benchmarks .

Q. What methods are used to assess the purity of 4-fluoro-N-methoxy-benzenemethanamine?

  • Methodological Answer : Purity is typically determined via HPLC (C18 column, UV detection at 254 nm) or GC-MS with helium as the carrier gas. Commercial batches often report ~95% purity, but recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) can enhance purity. Cross-validate with elemental analysis .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the fluorine substituent in reaction pathways?

  • Methodological Answer : Isotopic labeling (e.g., ¹⁸F or ¹⁹F NMR) tracks fluorine’s electronic effects. Computational tools (DFT calculations) model transition states to predict regioselectivity in substitution reactions. Compare kinetic data with analogous non-fluorinated compounds to isolate steric/electronic contributions .

Q. How should researchers address contradictions in spectral data during structural validation?

  • Methodological Answer : Discrepancies in NMR or MS data may arise from impurities or tautomerism. Re-run analyses under standardized conditions (e.g., deuterated solvents, controlled pH). Cross-reference with EPA DSSTox or PubChem for certified spectral libraries. For unresolved issues, employ 2D NMR (COSY, HSQC) to confirm connectivity .

Q. What strategies are effective for studying the compound’s interactions in biological systems?

  • Methodological Answer : Use fluorescence labeling (e.g., attaching BODIPY probes) to track cellular uptake. Surface plasmon resonance (SPR) or ITC quantifies binding affinity to target receptors. Metabolomics (GC-MS/LC-MS) identifies downstream metabolites, as seen in environmental studies linking benzenemethanamine derivatives to microbial pathways .

Q. How can enantiomeric purity be achieved and validated for chiral derivatives?

  • Methodological Answer : Chiral HPLC (e.g., Chiralpak® columns) or capillary electrophoresis separates enantiomers. Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or biocatalysts (lipases) enhances enantioselectivity. Confirm configurations via circular dichroism (CD) or X-ray diffraction .

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